molecular formula C24H25N3O9 B15002197 ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({4-[(Z)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B15002197
M. Wt: 499.5 g/mol
InChI Key: QQRQTYDKAJRIHH-GATIEOLUSA-N
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Description

ETHYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the benzodioxole core, followed by the introduction of the oxazole ring and the ethyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ETHYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
  • **METHYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE
  • **PROPYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 5-({4-[(Z)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C24H25N3O9

Molecular Weight

499.5 g/mol

IUPAC Name

ethyl 5-[[4-[(Z)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-6,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C24H25N3O9/c1-4-33-24(30)17-10-13(36-27-17)9-15-16(11-25-26-23(29)14-7-5-6-8-18(14)28)20-22(35-12-34-20)21(32-3)19(15)31-2/h5-8,11,13,28H,4,9-10,12H2,1-3H3,(H,26,29)/b25-11-

InChI Key

QQRQTYDKAJRIHH-GATIEOLUSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)/C=N\NC(=O)C4=CC=CC=C4O

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C3=C(C(=C2OC)OC)OCO3)C=NNC(=O)C4=CC=CC=C4O

Origin of Product

United States

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